Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s worth noting that the presence of the methoxy group at certain positions in similar compounds has been shown to influence their potency and cellular activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are crucial for cell signaling and growth . The interaction with FGFRs involves binding to the receptor’s active site, leading to inhibition of its kinase activity. This inhibition can affect downstream signaling pathways, making this compound a potential candidate for cancer therapy .
Cellular Effects
This compound has been observed to influence various cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis, particularly in breast cancer cell lines . The compound affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival . Additionally, this compound can modulate gene expression, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs . By binding to the active site of FGFRs, the compound inhibits their kinase activity, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth and increased apoptosis in cancer cells . Additionally, this compound may also affect other enzymes and proteins involved in cellular metabolism and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard storage conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its role as an FGFR inhibitor and its impact on cellular signaling pathways.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and organ toxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism, leading to changes in metabolite levels . Additionally, its impact on gene expression can further influence metabolic pathways, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues is influenced by factors such as its solubility and affinity for binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function . The compound is often found in the cytoplasm and nucleus, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals may direct its localization to specific organelles, enhancing its efficacy in inhibiting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methoxy-1H-pyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity . Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
IUPAC Name |
ethyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)9-5-7-4-8(15-2)6-12-10(7)13-9/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFMEMVTCGKXEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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